REACTION_SMILES
|
[Cl:34][CH2:35][Cl:36].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7].[N:8]1([CH2:13][c:14]2[cH:15][cH:16][c:17]([O:18][CH:19]3[CH2:20][CH:21]([CH2:23][NH:24][C:25](=[O:26])[O:27][C:28]([CH3:29])([CH3:30])[CH3:31])[CH2:22]3)[cH:32][cH:33]2)[CH2:9][CH2:10][CH2:11][CH2:12]1>>[N:8]1([CH2:13][c:14]2[cH:15][cH:16][c:17]([O:18][CH:19]3[CH2:20][CH:21]([CH2:23][NH2:24])[CH2:22]3)[cH:32][cH:33]2)[CH2:9][CH2:10][CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
CC(C)(C)OC(=O)NCC1CC(Oc2ccc(CN3CCCC3)cc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC1CC(Oc2ccc(CN3CCCC3)cc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(Oc2ccc(CN3CCCC3)cc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |